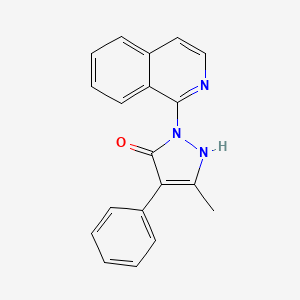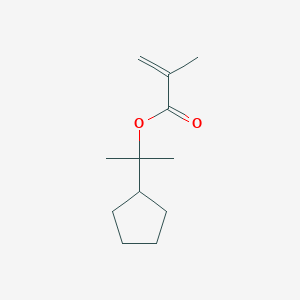![molecular formula C12H12F2N2O3S B13935693 tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a tert-butyl carbamate group attached to a difluorohydroxybenzo[d]thiazole core
Métodos De Preparación
The synthesis of tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[d]thiazole ring.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Disruption of cellular processes: It can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.
Comparación Con Compuestos Similares
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate: This compound has a similar structure but with only one fluorine atom, which may result in different chemical and biological properties.
tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate:
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate: The presence of a bromine atom instead of fluorine can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12F2N2O3S |
|---|---|
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
tert-butyl N-(5,7-difluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H12F2N2O3S/c1-12(2,3)19-11(18)16-10-15-7-8(17)5(13)4-6(14)9(7)20-10/h4,17H,1-3H3,(H,15,16,18) |
Clave InChI |
VOKIBOVEWZRYSO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(C(=CC(=C2S1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


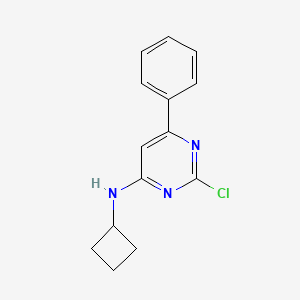
![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)
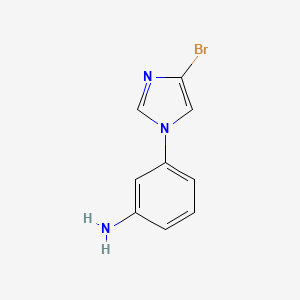
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
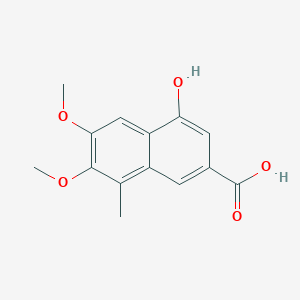
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
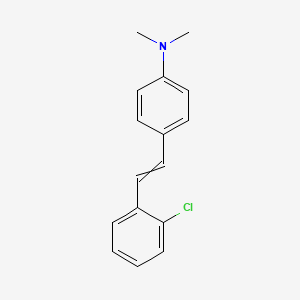
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
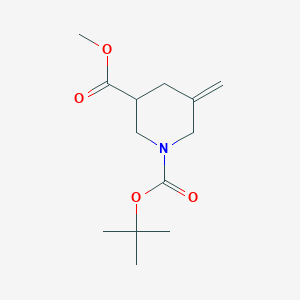
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
